molecular formula C25H24O12 B1669657 Cynarin CAS No. 30964-13-7

Cynarin

Cat. No. B1669657
CAS RN: 30964-13-7
M. Wt: 516.4 g/mol
InChI Key: YDDUMTOHNYZQPO-RVXRWRFUSA-N
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Description

Cynarin is a hydroxycinnamic acid derivative and a biologically active chemical constituent of artichoke (Cynara cardunculus). It is an ester formed from quinic acid and two units of caffeic acid .


Synthesis Analysis

Cynarin has been found to be a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This was determined through molecular docking analysis, fluorescence-based ligand-binding assay, and reporter gene system assay .


Molecular Structure Analysis

Cynarin’s molecular structure has been studied using molecular docking analysis. It was found that cynarin has good binding activity with therapeutic targets .


Chemical Reactions Analysis

Cynarin is known to readily degrade/transform into other compounds. It exhibits left-handed rotatory power and a weak acid reaction that is slightly stable in the air alkaline solution and changes to green in the presence of ferric chloride .


Physical And Chemical Properties Analysis

Cynarin has a molecular formula of C25H24O12 and a molar mass of 516.44 g/mol. It has a melting point of 225 °C .

Scientific Research Applications

Genotoxic and Antigenotoxic Effects

Cynarin, found in artichoke, exhibits genotoxic and antigenotoxic properties. It has been shown to reduce genotoxic agents' effects, acting as a potential chemo-preventive agent against genomic instability induced by agents like MMC and H2O2 (Erikel, Yuzbasioglu, & Unal, 2019).

Antioxidant and Anticholinergic Properties

Cynarin demonstrates significant antioxidant activities, including scavenging effects on various radicals and metal chelating effects. Its anticholinergic activities have been explored, showing potential in inhibiting acetylcholinesterase enzyme, which is crucial in neurological functions (Topal et al., 2016).

Impact on Cell Growth and Stress Response

Research indicates that cynarin differentially affects the survival, growth, and stress response of various human cell types, including normal, immortalized, and cancerous cells. It may have implications for cancer research, potentially inhibiting the growth of cancerous cells while promoting the longevity of normal cells (Gezer, Yücecan, & Rattan, 2015).

Anti-inflammatory Effects in Gouty Arthritis

Cynarin has been found to reduce swelling and inflammation in mice with gouty arthritis induced by monosodium urate crystals. It suppresses inflammatory factors, indicating potential use in treating inflammatory diseases (Wu et al., 2022).

Electrochemical Detection

Cynarin's detection and measurement through electrochemical methods have been explored. These studies focus on developing sensitive electrochemical sensors for cynarin, which could have applications in pharmacology and biochemistry (El Jaouhari et al., 2020).

Immunosuppressive Effects

Cynarin has shown potential as an immunosuppressant by impacting T-cell functioning. It selectively binds to CD28, a receptor on T-cells, suggesting applications in immune modulation and possibly autoimmune disorders (Dong et al., 2006).

Hepatoprotective Effects

Studies suggest that cynarin has hepatoprotective and antifibrotic properties. It acts as a partial agonist of PPARγ, inhibiting the proliferation and activation of hepatic stellate cells. This indicates its potential in treating liver-related disorders (Ding et al., 2022).

Anti-HIV Properties

Cynarin, also known as 1,3-dicaffeoylquinic acid, has been identified as an anti-HIV agent. Its ability to inhibit HIV-1 replication in cell culture suggests its potential use in HIV treatment or prevention (Slanina et al., 2001).

Safety And Hazards

Cynarin should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUMTOHNYZQPO-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309674
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cynarine

CAS RN

212891-05-9, 30964-13-7
Record name 1,5-Di-O-caffeoylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212891-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynarine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cynarine [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYNARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Dicaffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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